![molecular formula C28H42O2 B12418727 (2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)
(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol is a complex organic compound that belongs to the class of chromanols. This compound is structurally characterized by a chromanol core with multiple methyl groups and a deuterium atom, along with a long aliphatic side chain containing multiple double bonds. It is a derivative of tocotrienols, which are members of the vitamin E family known for their antioxidant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol.
Deuteration: The introduction of the deuterium atom at the 5-position can be achieved through catalytic hydrogen-deuterium exchange reactions. This step requires a deuterium source, such as deuterium gas (D2), and a suitable catalyst, often palladium on carbon (Pd/C).
Purification: The final product is purified using chromatographic techniques to ensure the desired compound’s purity and remove any by-products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromanol core, leading to the formation of quinones.
Reduction: Reduction reactions can target the double bonds in the aliphatic side chain, converting them to single bonds.
Substitution: The methyl groups and the deuterium atom can be involved in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Saturated derivatives with reduced double bonds.
Substitution: Halogenated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Antioxidant Studies: The compound’s antioxidant properties make it a subject of interest in studying free radical scavenging and oxidative stress.
Synthetic Intermediates: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Cellular Protection: Research focuses on its role in protecting cells from oxidative damage.
Enzyme Modulation: Studies investigate its effects on various enzymes involved in oxidative stress pathways.
Medicine
Neuroprotection: Potential use in preventing neurodegenerative diseases due to its antioxidant properties.
Cardioprotection: Research into its role in protecting the heart from oxidative damage.
Industry
Cosmetics: Used in formulations for skin protection and anti-aging products.
Nutraceuticals: Incorporated into dietary supplements for its health benefits.
Wirkmechanismus
The compound exerts its effects primarily through its antioxidant activity. It can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cellular components. The molecular targets include reactive oxygen species (ROS) and various enzymes involved in oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tocopherols: Another class of vitamin E compounds with similar antioxidant properties but different structural features.
Other Tocotrienols: Compounds like alpha-tocotrienol and beta-tocotrienol, which share the chromanol core but differ in the side chain structure.
Uniqueness
Deuterium Substitution: The presence of a deuterium atom at the 5-position makes this compound unique, potentially altering its metabolic stability and reactivity.
Side Chain Structure: The specific arrangement of double bonds in the aliphatic side chain distinguishes it from other tocotrienols.
This comprehensive overview provides a detailed understanding of (2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol, covering its synthesis, reactions, applications, and unique features
Eigenschaften
Molekularformel |
C28H42O2 |
|---|---|
Molekulargewicht |
411.6 g/mol |
IUPAC-Name |
(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1/i19D |
InChI-Schlüssel |
OTXNTMVVOOBZCV-WMMICFSWSA-N |
Isomerische SMILES |
[2H]C1=C2CC[C@@](OC2=C(C(=C1O)C)C)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Kanonische SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


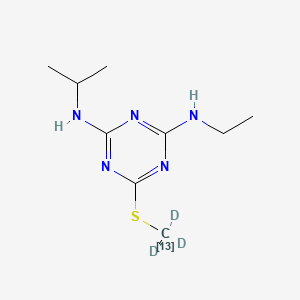
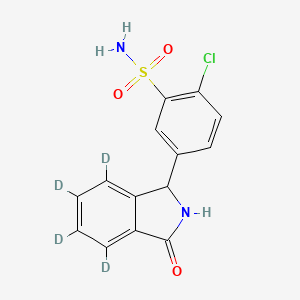
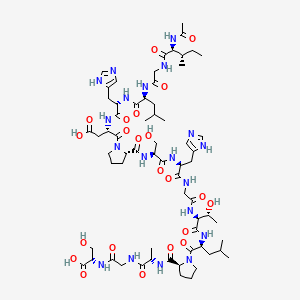
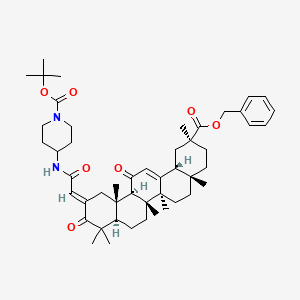
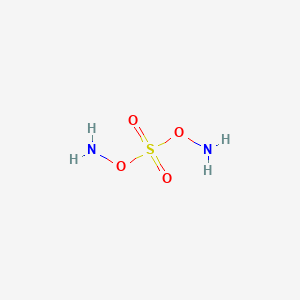
![[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride](/img/structure/B12418684.png)

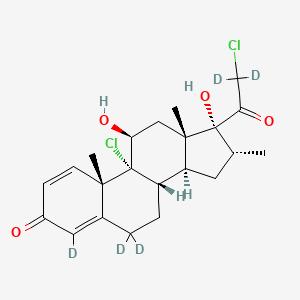
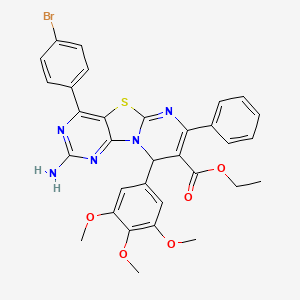
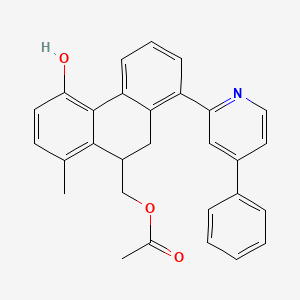
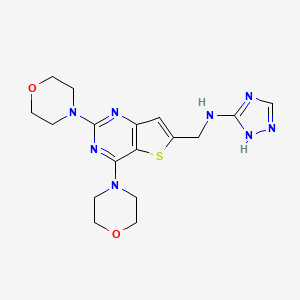
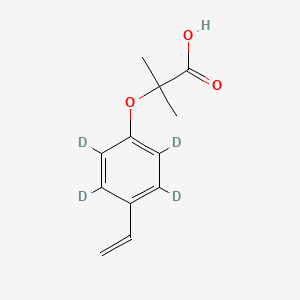
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12418748.png)

